molecular formula C21H26N6O2 B611444 Tovinontrine CAS No. 2062661-53-2

Tovinontrine

Cat. No.: B611444
CAS No.: 2062661-53-2
M. Wt: 394.5 g/mol
InChI Key: GWGNPYYVGANHRJ-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Tovinontrine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of phosphodiesterase 9 and its effects on cyclic guanosine monophosphate levels.

    Biology: Investigated for its role in increasing fetal hemoglobin expression and reducing hemolysis in red blood cells.

    Medicine: Being developed as a treatment for sickle cell disease and beta-thalassemia.

    Industry: Utilized in the development of new therapeutic agents targeting phosphodiesterase 9.

Mechanism of Action

Tovinontrine works by inhibiting phosphodiesterase-9 (PDE9), which is a key enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound increases the levels of cGMP, leading to a reduction in the sickling of red blood cells .

Safety and Hazards

Tovinontrine is currently under clinical trials and its safety is being evaluated. In a study assessing its safety and effectiveness in chronic heart failure with reduced ejection fraction, this compound was compared to a placebo . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators .

Future Directions

Tovinontrine is being studied for its potential use in treating heart failure with preserved ejection fraction (HFpEF). The U.S. Food and Drug Administration (FDA) cleared the investigational new drug (IND) application for this compound to commence clinical development for the treatment of HFpEF . The Phase 2 trial is planned to initiate in the second quarter of 2022 .

Preparation Methods

The synthesis of tovinontrine involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly controlled environment to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Tovinontrine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tovinontrine is unique in its high selectivity and potency as a phosphodiesterase 9 inhibitor. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which target different phosphodiesterase enzymes. Unlike these compounds, this compound specifically targets phosphodiesterase 9, making it particularly effective for conditions like sickle cell disease and beta-thalassemia . Other similar compounds include:

This compound’s specificity for phosphodiesterase 9 sets it apart from these other inhibitors, providing a unique therapeutic profile for specific medical conditions.

Properties

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNPYYVGANHRJ-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062661-53-2
Record name Tovinontrine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMR-687
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOVINONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.